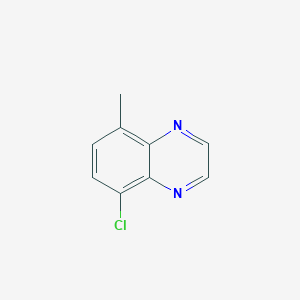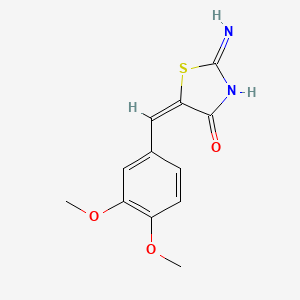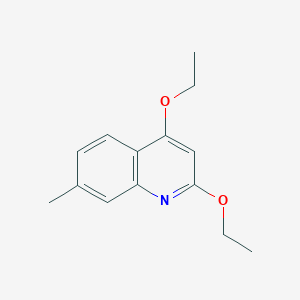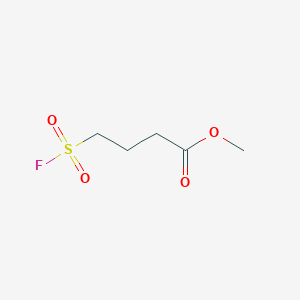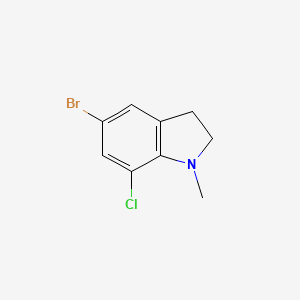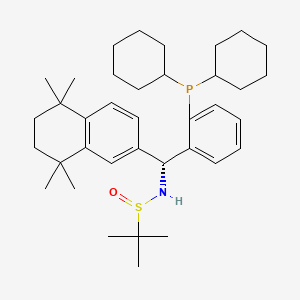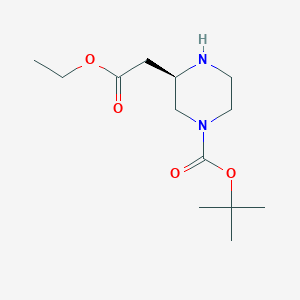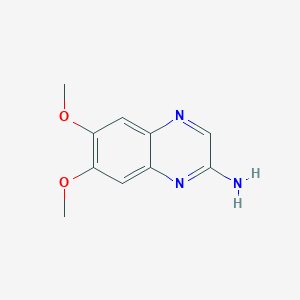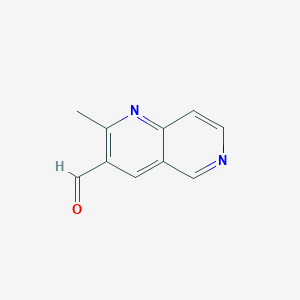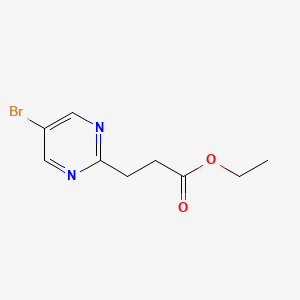
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate is an organic compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position of the pyrimidine ring and an ethyl ester group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate can be synthesized through a multi-step process involving the bromination of pyrimidine derivatives followed by esterification. One common method involves the bromination of 2-aminopyrimidine to obtain 5-bromo-2-aminopyrimidine. This intermediate is then reacted with ethyl 3-bromopropanoate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a pyrimidine derivative.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Reduction Reactions: Products include de-brominated pyrimidine derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Scientific Research Applications
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-(5-bromopyrimidin-2-yl)propanoate involves its interaction with various molecular targets, depending on the specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-chloropyrimidin-2-yl)propanoate
- Ethyl 3-(5-fluoropyrimidin-2-yl)propanoate
- Ethyl 3-(5-iodopyrimidin-2-yl)propanoate
Uniqueness
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
ethyl 3-(5-bromopyrimidin-2-yl)propanoate |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)4-3-8-11-5-7(10)6-12-8/h5-6H,2-4H2,1H3 |
InChI Key |
RMNFUSDXPVKGQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=NC=C(C=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



